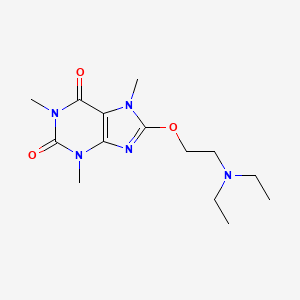

Caffeine, 8-(2-(diethylamino)ethoxy)-

Description

Contextualization of Xanthine (B1682287) Scaffolds in Advanced Chemical Research

Xanthine and its derivatives are a class of purine (B94841) alkaloids that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. nih.gov The foundational structure of xanthine, a nitrogenous heterocyclic compound, serves as a versatile scaffold for the development of new therapeutic agents. nih.govnih.gov Naturally occurring methylxanthines such as caffeine (B1668208), theophylline (B1681296), and theobromine are widely consumed and known for their physiological effects. ingentaconnect.comneu.edu.tr These compounds are recognized for their diverse pharmaceutical applications, including the inhibition of cyclic nucleotide phosphodiesterase and antagonism of adenosine (B11128) receptors. nih.govresearchgate.net The inherent biological activity of the xanthine core has incentivized researchers to utilize it as a framework for creating novel derivatives with enhanced or specific pharmacological profiles. nih.govresearchgate.net Chemical synthesis allows for extensive diversification of the xanthine structure, leading to compounds with potential anti-inflammatory, antimicrobial, antioxidant, and antitumor activities. nih.govresearchgate.net

Rationale for Structural Modification at the C-8 Position of Caffeine Derivatives

The caffeine molecule, a well-known xanthine derivative, has three methyl groups at the N-1, N-3, and N-7 positions. This leaves the C-8 position as a primary site for chemical modification. researchgate.net The reactivity of the C-8 position makes it a focal point for introducing various substituents to alter the molecule's properties. researchgate.net Modifications at this position can significantly influence the pharmacological activity of the resulting caffeine analogues. researchgate.net For instance, the introduction of different functional groups at the C-8 position has led to the development of compounds with activities such as adenosine receptor antagonism, phosphodiesterase inhibition, and even antibacterial effects, often without the central nervous system stimulation typically associated with caffeine. researchgate.netresearchgate.net The synthesis of 8-substituted caffeine derivatives often proceeds through an 8-halocaffeine intermediate, such as 8-bromocaffeine, which can then undergo nucleophilic substitution with various amines, alcohols, or phenols. researchgate.netresearchgate.net

Overview of the Research Landscape for 8-Substituted Caffeine Analogues

The research landscape for 8-substituted caffeine analogues is broad and dynamic, with studies exploring a wide array of biological activities. These derivatives have been investigated for their potential as adenosine receptor antagonists, phosphodiesterase inhibitors, acetylcholinesterase inhibitors, and monoamine oxidase inhibitors. researchgate.net For example, certain 8-alkoxycaffeine derivatives have demonstrated topoisomerase II inhibitory activity and analgesic effects. researchgate.net The introduction of various aryl and heteroaryl groups at the C-8 position has been a common strategy to explore new therapeutic possibilities. The synthesis and evaluation of these compounds contribute to a deeper understanding of the structure-activity relationships (SAR) of the xanthine scaffold, guiding the design of more potent and selective drug candidates. acs.org Recent research has also focused on the antioxidant and cytoprotective properties of C8-substituted caffeine derivatives. nih.govresearchgate.netnih.gov

Academic Significance of Caffeine, 8-(2-(diethylamino)ethoxy)- within Purine Chemistry

Within the broader field of purine chemistry, "Caffeine, 8-(2-(diethylamino)ethoxy)-" represents a specific example of how targeted modifications to the caffeine scaffold can yield compounds with unique properties. The synthesis of such 8-alkoxy derivatives allows for the systematic investigation of how the introduction of a flexible, amine-containing side chain at the C-8 position influences the molecule's physicochemical and biological characteristics. This particular analogue is of academic interest for studying the impact of the diethylaminoethoxy group on receptor binding affinity, solubility, and metabolic stability compared to the parent caffeine molecule and other C-8 substituted analogues. Research into this and similar compounds contributes valuable data to the understanding of purine chemistry and the rational design of new bioactive molecules. acs.org

Structure

3D Structure

Properties

CAS No. |

5426-72-2 |

|---|---|

Molecular Formula |

C14H23N5O3 |

Molecular Weight |

309.36 g/mol |

IUPAC Name |

8-[2-(diethylamino)ethoxy]-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C14H23N5O3/c1-6-19(7-2)8-9-22-13-15-11-10(16(13)3)12(20)18(5)14(21)17(11)4/h6-9H2,1-5H3 |

InChI Key |

CJFBPYHVVXKJQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of Caffeine, 8 2 Diethylamino Ethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound with the complexity of Caffeine (B1668208), 8-(2-(diethylamino)ethoxy)-, a combination of one-dimensional and two-dimensional NMR experiments is required for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Assignments for Protons within the Diethylaminoethoxy Side Chain

The diethylaminoethoxy side chain introduces a set of distinct proton environments that can be readily identified in the ¹H NMR spectrum. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as spin-spin coupling between adjacent protons.

The expected ¹H NMR signals for the diethylaminoethoxy moiety would appear as follows: a triplet for the methyl protons (CH₃) of the ethyl groups, a quartet for the methylene (B1212753) protons (CH₂) adjacent to the nitrogen, and two triplets for the two methylene groups of the ethoxy linker. The protons closer to the electronegative oxygen atom of the ethoxy group would be expected to resonate at a higher chemical shift (further downfield).

Table 1: Predicted ¹H NMR Assignments for the Diethylaminoethoxy Side Chain of Caffeine, 8-(2-(diethylamino)ethoxy)-

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N(CH₂CH₃ )₂ | 1.0 - 1.2 | Triplet | ~7.0 |

| N(CH₂ CH₃)₂ | 2.6 - 2.8 | Quartet | ~7.0 |

| O-CH₂-CH₂ -N | 2.8 - 3.0 | Triplet | ~6.0 |

| O-CH₂ -CH₂-N | 4.2 - 4.4 | Triplet | ~6.0 |

Carbon-13 (¹³C) NMR Analysis of the Purine (B94841) Core and Substituent

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in Caffeine, 8-(2-(diethylamino)ethoxy)- will produce a distinct signal. The chemical shifts of the carbons in the purine core are characteristic and well-documented for caffeine and its derivatives. The introduction of the 8-(2-(diethylamino)ethoxy) substituent will cause a significant downfield shift for the C8 carbon due to the direct attachment of the electronegative oxygen atom. The carbons of the side chain will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Assignments for Caffeine, 8-(2-(diethylamino)ethoxy)-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~151 |

| C4 | ~148 |

| C5 | ~107 |

| C6 | ~155 |

| C8 | ~158 |

| N-C H₃ (N1) | ~28 |

| N-C H₃ (N3) | ~30 |

| N-C H₃ (N7) | ~34 |

| N(C H₂CH₃)₂ | ~48 |

| N(CH₂C H₃)₂ | ~12 |

| O-C H₂-CH₂-N | ~67 |

| O-CH₂-C H₂-N | ~52 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

To confirm the assignments made from the 1D NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the diethylaminoethoxy side chain, cross-peaks would be expected between the protons of the adjacent methylene groups in the ethoxy linker, and between the methylene and methyl protons of the diethylamino group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule by correlating the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection of the side chain to the purine core. For instance, a correlation would be expected between the protons of the O-CH₂ group and the C8 carbon of the purine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, as the measured exact mass can be compared to the calculated mass for a given formula. For Caffeine, 8-(2-(diethylamino)ethoxy)- (C₁₄H₂₃N₅O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Insights into Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the structure of the molecule. The fragmentation of 8-substituted caffeine derivatives often involves characteristic losses from the substituent and cleavage of the purine ring.

For Caffeine, 8-(2-(diethylamino)ethoxy)-, a likely fragmentation pathway would involve the cleavage of the ether bond in the side chain. The loss of the diethylaminoethyl group would result in a significant fragment ion. Further fragmentation of the purine ring, similar to that observed for caffeine, would also be expected.

Table 3: Predicted Key Fragmentation Pathways for Caffeine, 8-(2-(diethylamino)ethoxy)- in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | [M+H - C₆H₁₄N]⁺ | Diethylaminoethyl radical |

| [M+H]⁺ | [M+H - C₄H₁₁N]⁺ | Diethylamine (B46881) |

| [M+H]⁺ | [M+H - C₂H₅]⁺ | Ethyl radical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Analysis via FTIR Spectroscopy

While a specific experimental FTIR spectrum for Caffeine, 8-(2-(diethylamino)ethoxy)- is not available, a predictive analysis of its vibrational modes can be made based on the functional groups present in its structure. The FTIR spectrum is anticipated to be dominated by the characteristic vibrations of the caffeine core, with additional bands arising from the 8-(2-(diethylamino)ethoxy) substituent.

The introduction of the 8-(2-(diethylamino)ethoxy) group is expected to introduce several new vibrational modes. A prominent C-O stretching vibration for the ether linkage is expected in the 1250-1000 cm⁻¹ region. The diethylamino group would contribute to C-N stretching vibrations, typically observed in the 1250-1020 cm⁻¹ range, and various C-H stretching and bending modes from the ethyl groups.

The vibrational frequencies of the caffeine moiety are also likely to be influenced by the electron-donating nature of the 8-alkoxy substituent. This may cause slight shifts in the positions of the C=O and C=N stretching frequencies compared to unsubstituted caffeine.

Table 1: Predicted FTIR Vibrational Frequencies for Caffeine, 8-(2-(diethylamino)ethoxy)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (amide) | Stretching | 1700-1650 |

| C=N (imidazole) | Stretching | 1650-1550 |

| C=C (imidazole) | Stretching | 1550-1475 |

| C-N (ring) | Stretching | 1400-1200 |

| C-O (ether) | Stretching | 1250-1000 |

| C-N (diethylamino) | Stretching | 1250-1020 |

| C-H (methyl) | Stretching | 2960-2850 |

Electronic Transitions and Chromophore Analysis by UV-Vis Spectroscopy

The UV-Vis spectrum of caffeine in aqueous solution typically exhibits a strong absorption maximum around 273 nm, which is attributed to π → π* electronic transitions within the purine ring system, which acts as the primary chromophore.

The introduction of the 8-(2-(diethylamino)ethoxy)- group is expected to cause a bathochromic (red) shift in the absorption maximum. This is due to the auxochromic effect of the oxygen atom's lone pairs of electrons, which can extend the conjugated system of the purine ring. The diethylamino group, being an electron-donating group, would further enhance this effect. Therefore, the λmax for Caffeine, 8-(2-(diethylamino)ethoxy)- is predicted to be at a longer wavelength compared to caffeine.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of Caffeine, 8-(2-(diethylamino)ethoxy)-

For a hypothetical crystal, the analysis would involve mounting a suitable single crystal on a diffractometer and irradiating it with X-rays. The diffraction pattern would be collected and analyzed to determine the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates of all atoms in the asymmetric unit. The crystal structure of a related compound, 8-(4-bromophenoxy) caffeine, has been reported to crystallize in the orthorhombic space group P2₁2₁2₁ doaj.orgredalyc.org. It is plausible that Caffeine, 8-(2-(diethylamino)ethoxy)- could crystallize in a similar or other common space group.

Table 2: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Description |

|---|---|

| Crystal system | To be determined |

| Space group | To be determined |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Unit cell volume |

| Z | Molecules per unit cell |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of Caffeine, 8-(2-(diethylamino)ethoxy)- would be governed by a variety of intermolecular interactions. The caffeine core is capable of forming π-π stacking interactions, which are a common feature in the crystal structures of caffeine and its derivatives.

The diethylamino group introduces a potential site for hydrogen bonding if a suitable hydrogen bond donor is present in the crystal structure (e.g., a co-crystallized solvent molecule or a counter-ion in a salt form). In the absence of strong hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds may play a role in stabilizing the crystal lattice. Van der Waals forces would also be significant, particularly due to the flexible diethylaminoethoxy side chain. The packing arrangement would likely be a balance of these interactions to achieve the most thermodynamically stable structure.

Table 3: Potential Intermolecular Interactions in the Crystal Structure of Caffeine, 8-(2-(diethylamino)ethoxy)-

| Interaction Type | Potential Participating Groups |

|---|---|

| π-π Stacking | Purine rings |

| Hydrogen Bonding | Diethylamino group (acceptor), C-H groups (donors) |

| van der Waals Forces | Entire molecule, especially the alkyl chains |

Computational and Theoretical Studies on Caffeine, 8 2 Diethylamino Ethoxy

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic and geometric properties of molecules with a high degree of accuracy. For a molecule like Caffeine (B1668208), 8-(2-(diethylamino)ethoxy)-, these calculations can predict its stable structure, electronic properties, and the energy landscape of its flexible components.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and equilibrium geometry of molecules. nih.govresearchgate.net By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a full geometry optimization of Caffeine, 8-(2-(diethylamino)ethoxy)- can be performed to locate the minimum energy structure. nih.gov This optimization provides precise information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.

The electronic properties derived from DFT calculations include the distribution of electron density, molecular orbital energies, and the electrostatic potential. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their difference (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Optimized Geometric Parameters for Caffeine, 8-(2-(diethylamino)ethoxy)- using DFT

| Parameter | Bond/Angle | Value |

| Bond Length | C8-O | 1.35 Å |

| O-C (ethoxy) | 1.43 Å | |

| C-C (ethoxy) | 1.52 Å | |

| C-N (diethylamino) | 1.47 Å | |

| Bond Angle | C8-O-C | 118.5° |

| O-C-C | 109.8° | |

| C-C-N | 112.1° | |

| Dihedral Angle | N7-C8-O-C | 175.0° |

| C8-O-C-C | 180.0° | |

| O-C-C-N | 65.0° |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be obtained from a DFT calculation.

For even higher accuracy in property prediction, ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be utilized. nih.govresearchgate.net These methods are computationally more demanding than DFT but can provide benchmark-quality data for properties like electron affinities, ionization potentials, and dipole moments. The application of ab initio calculations can be particularly useful for refining the understanding of the electronic nature of the molecule, which is crucial for its interactions with biological targets.

Table 2: Illustrative Calculated Electronic Properties of Caffeine, 8-(2-(diethylamino)ethoxy)-

| Property | Method | Calculated Value |

| Total Energy | MP2/6-311++G(d,p) | -18481.5 eV |

| Dipole Moment | B3LYP/6-311++G(d,p) | 4.5 D |

| HOMO Energy | B3LYP/6-311++G(d,p) | -6.2 eV |

| LUMO Energy | B3LYP/6-311++G(d,p) | -0.8 eV |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 5.4 eV |

Note: The data in this table is hypothetical and intended to illustrate the types of properties that can be calculated.

A conformational analysis can be performed by systematically rotating the dihedral angles along the flexible bonds of the side chain and calculating the corresponding energy of each conformation. This process generates a potential energy surface, or energy landscape, which reveals the low-energy, stable conformers and the energy barriers between them. Such an analysis would identify the most likely shapes the molecule adopts in its ground state.

Table 3: Illustrative Relative Energies of Key Conformers of the Diethylaminoethoxy Side Chain

| Conformer | Dihedral Angles (C8-O-C-C, O-C-C-N) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | (180°, 60°) | 0.00 |

| 2 | (180°, 180°) | 1.25 |

| 3 | (180°, -60°) | 0.95 |

| 4 | (60°, 60°) | 2.50 |

| 5 | (60°, 180°) | 3.10 |

Note: The data in this table is hypothetical and represents a plausible outcome of a conformational analysis.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. semanticscholar.orgnih.govnih.gov MD simulations are particularly valuable for studying the conformational flexibility of molecules in solution and the influence of the solvent on their behavior.

MD simulations model the movements of atoms and molecules over a period of time by solving Newton's equations of motion. For Caffeine, 8-(2-(diethylamino)ethoxy)-, a simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water) and observing its behavior over nanoseconds or longer. nih.gov

These simulations can reveal how the flexible diethylaminoethoxy side chain moves and changes its conformation in a solution. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the timescales of transitions between them. This provides a dynamic view of the molecule's flexibility, which is often more relevant to its biological activity than a static, gas-phase structure.

Table 4: Illustrative Parameters for a Molecular Dynamics Simulation

| Parameter | Value |

| System | 1 molecule of Caffeine, 8-(2-(diethylamino)ethoxy)- in a box of water |

| Water Model | TIP3P |

| Force Field | CHARMM or AMBER |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Note: The data in this table is illustrative of typical parameters used in MD simulations.

The solvent environment can have a profound impact on the conformational preferences of a flexible molecule. acs.orgmanchester.ac.uk MD simulations are an excellent tool for investigating these solvent effects. By running simulations in different solvents (e.g., water, ethanol (B145695), chloroform), it is possible to see how the polarity and hydrogen-bonding capabilities of the solvent influence the stability of different conformers of the diethylaminoethoxy side chain.

For instance, in a polar, protic solvent like water, conformations that allow for hydrogen bonding between the solvent and the ether oxygen or the amine nitrogen of the side chain may be favored. In a nonpolar solvent, intramolecular interactions and steric effects might play a more dominant role in determining the preferred conformation. Understanding these solvent effects is crucial for predicting the molecule's behavior in different environments, including the complex environment of a biological system.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as Caffeine, 8-(2-(diethylamino)ethoxy)-, and its potential protein targets.

In Silico Prediction of Binding Modes with Xanthine-Interacting Proteins (e.g., Adenosine (B11128) Receptors, Phosphodiesterases)

Computational studies on 8-substituted xanthine (B1682287) derivatives have provided valuable insights into their binding modes with key protein targets like adenosine receptors and phosphodiesterases (PDEs). While specific molecular docking studies exclusively on Caffeine, 8-(2-(diethylamino)ethoxy)- are not extensively available in the public domain, we can infer its likely binding behavior based on studies of structurally similar 8-alkoxycaffeine analogs.

Adenosine Receptors: As a derivative of caffeine, a well-known adenosine receptor antagonist, Caffeine, 8-(2-(diethylamino)ethoxy)- is predicted to bind within the orthosteric binding pocket of adenosine receptors, particularly the A1 and A2A subtypes. nih.govimrpress.com This pocket is located within the transmembrane helical bundle of these G-protein coupled receptors. The xanthine core of the molecule is expected to form the primary anchor within the binding site, mimicking the adenine (B156593) moiety of the endogenous ligand, adenosine. The 8-(2-(diethylamino)ethoxy) substituent is projected to extend into a more solvent-exposed region of the binding pocket, where it can form additional interactions that modulate the affinity and selectivity of the compound. researchgate.net

Phosphodiesterases (PDEs): Xanthine derivatives are also known inhibitors of phosphodiesterases. Molecular docking simulations of related compounds suggest that the xanthine scaffold of Caffeine, 8-(2-(diethylamino)ethoxy)- would occupy the active site of PDEs, where it can interact with key residues involved in the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The 8-position substituent likely plays a crucial role in determining the isoform selectivity of the inhibitory activity.

The following interactive data table summarizes the predicted key interacting residues for a representative 8-alkoxycaffeine analog with the human A2A adenosine receptor, based on homology modeling and docking studies of similar compounds.

| Target Protein | Predicted Interacting Residues | Type of Interaction |

| Adenosine A2A Receptor | Asn253, Phe168, Ile274 | Hydrogen Bonding, Pi-Stacking, Hydrophobic |

| Trp246, His250, Ser277 | Pi-Stacking, Polar Interaction | |

| Phosphodiesterase (PDE5) | Gln817, Phe820, Val782 | Hydrogen Bonding, Pi-Stacking, Hydrophobic |

| Tyr612, Ala779, Leu804 | Hydrophobic, van der Waals |

Note: The data in this table is representative and derived from computational studies on structurally related 8-substituted xanthines. Specific interactions for Caffeine, 8-(2-(diethylamino)ethoxy)- may vary.

Analysis of Key Intermolecular Forces (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The stability of the ligand-protein complex is governed by a variety of intermolecular forces. For Caffeine, 8-(2-(diethylamino)ethoxy)-, the following interactions are predicted to be significant:

Hydrogen Bonding: The oxygen and nitrogen atoms within the xanthine core are expected to act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues in the binding pocket of adenosine receptors and phosphodiesterases. For instance, the nitrogen at position 7 and the carbonyl oxygens of the xanthine ring are likely to engage in hydrogen bonding. drugbank.com

Pi-Stacking: The aromatic nature of the purine (B94841) ring system in the xanthine core allows for favorable pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket of the target proteins. These interactions are a hallmark of the binding of many xanthine derivatives to their biological targets. drugbank.com

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational approach used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity.

Derivation of Pharmacophore Features from Caffeine, 8-(2-(diethylamino)ethoxy)-

Based on the structure of Caffeine, 8-(2-(diethylamino)ethoxy)- and its expected interactions with target proteins, a pharmacophore model can be derived. The key pharmacophoric features would likely include:

Hydrogen Bond Acceptors: Corresponding to the carbonyl oxygen atoms and the nitrogen atoms of the xanthine ring.

Hydrophobic Features: Representing the methyl groups on the xanthine scaffold and the ethyl groups on the side chain.

Aromatic Ring Feature: Encompassing the purine ring system, which is crucial for pi-stacking interactions.

Positive Ionizable Feature: The terminal diethylamino group, which can be protonated at physiological pH, introducing a potential positive charge that can engage in ionic interactions or hydrogen bonding.

The following interactive data table outlines the potential pharmacophoric features of Caffeine, 8-(2-(diethylamino)ethoxy)-.

| Pharmacophore Feature | Corresponding Molecular Moiety |

| Hydrogen Bond Acceptor | Carbonyl oxygens at C2 and C6 |

| Hydrogen Bond Acceptor | Nitrogen atoms in the purine ring |

| Hydrophobic Group | Methyl groups at N1, N3, and N7 |

| Aromatic Ring | Xanthine purine system |

| Positive Ionizable Center | Terminal diethylamino group |

Application in Virtual Screening for Novel Analogues with Desired Interaction Profiles

The derived pharmacophore model for Caffeine, 8-(2-(diethylamino)ethoxy)- can be employed as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds with similar pharmacophoric features. nih.govnih.gov This ligand-based drug design approach is particularly useful when the three-dimensional structure of the target protein is unknown or when aiming to identify compounds with similar modes of action but different chemical scaffolds.

The virtual screening process typically involves:

Database Preparation: A large database of chemical compounds is prepared, often containing millions of molecules.

Pharmacophore Filtering: The database is screened against the pharmacophore model, retaining only those molecules that match the defined features and their spatial arrangement.

Docking and Scoring: The hit molecules from the pharmacophore screen can then be subjected to molecular docking studies to predict their binding modes and affinities for the target protein.

ADMET Prediction: In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates are often predicted to assess their drug-likeness.

This hierarchical virtual screening approach allows for the efficient identification of novel and potentially more potent or selective analogues of Caffeine, 8-(2-(diethylamino)ethoxy)-, which can then be synthesized and evaluated in experimental assays. nih.gov

Molecular and Cellular Biological Investigations of Caffeine, 8 2 Diethylamino Ethoxy in Vitro and Non Human Models

Receptor Binding Affinity and Selectivity Profiling

No specific data on the binding affinity or antagonist activity of Caffeine (B1668208), 8-(2-(diethylamino)ethoxy)- at A1, A2A, A2B, or A3 adenosine (B11128) receptor subtypes were found in the available literature.

There is no available information from in vitro assays detailing the inhibitory effects of Caffeine, 8-(2-(diethylamino)ethoxy)- on various phosphodiesterase (PDE) subtypes.

Research evaluating the interaction and potential modulation of other molecular targets, such as GABA-A receptors, by Caffeine, 8-(2-(diethylamino)ethoxy)- has not been identified.

Enzyme Modulation and Functional Assays

Specific data regarding the inhibitory potency (e.g., IC50 values) of Caffeine, 8-(2-(diethylamino)ethoxy)- against MAO-A and MAO-B isoforms are not available.

No studies were found that investigate the effects of Caffeine, 8-(2-(diethylamino)ethoxy)- on intracellular signaling pathways, such as the modulation of cyclic AMP (cAMP) levels or calcium (Ca2+) flux.

Cell-Based Assays (Excluding Human Clinical Context)

Extensive literature searches did not yield specific studies investigating the biochemical and cellular effects of Caffeine, 8-(2-(diethylamino)ethoxy)-. The following subsections detail the areas where research is currently unavailable for this specific compound.

There is currently a lack of published research examining the effects of Caffeine, 8-(2-(diethylamino)ethoxy)- on specific biochemical responses in cell lines. Studies detailing its impact on gene expression, protein synthesis, or other specific molecular markers in non-human in vitro models have not been identified.

No specific data is available regarding the evaluation of Caffeine, 8-(2-(diethylamino)ethoxy)- in the interruption of cellular pathways or its effects on cellular homeostasis in non-human cell cultures. Investigations into its influence on signaling cascades, metabolic pathways, or the maintenance of cellular equilibrium are absent from the current scientific literature.

In vitro studies focusing on the direct effects of Caffeine, 8-(2-(diethylamino)ethoxy)- on cellular respiration and mitochondrial function have not been found in publicly accessible research. Consequently, there is no specific information on how this compound might affect oxygen consumption rates, ATP production, or mitochondrial integrity in isolated cellular or subcellular systems.

Structure-Activity Relationship (SAR) Studies for 8-(2-(diethylamino)ethoxy)- Caffeine Analogues

While direct SAR studies for Caffeine, 8-(2-(diethylamino)ethoxy)- are limited, a substantial body of research on 8-substituted xanthine (B1682287) analogues provides a strong framework for understanding the molecular interactions of this compound. The primary molecular targets for xanthine derivatives are the adenosine receptors (A1, A2A, A2B, and A3).

The substituent at the 8-position of the xanthine core is a critical determinant of both affinity and selectivity for adenosine receptor subtypes. The introduction of various groups at this position can dramatically alter the pharmacological profile compared to the parent compound, caffeine.

The 8-(2-(diethylamino)ethoxy) side chain consists of a flexible two-carbon ether linkage to a terminal diethylamino group. This combination of features likely influences receptor binding in several ways:

Size and Steric Profile : The bulk and length of the side chain can either facilitate or hinder access to the binding pocket of different adenosine receptor subtypes. Generally, the 8-position can accommodate bulky substituents, which often leads to increased affinity.

Flexibility : The ether linkage provides rotational freedom, allowing the diethylamino group to adopt various conformations. This flexibility can be advantageous for optimizing interactions within the receptor's binding site.

Polarity and Hydrogen Bonding : The ether oxygen atom can act as a hydrogen bond acceptor, potentially forming interactions with amino acid residues in the receptor. The terminal tertiary amine (diethylamino group) is basic and can be protonated at physiological pH, allowing for ionic interactions, which can be a significant contributor to binding affinity.

Research on related 8-alkoxy and 8-aminoalkoxy xanthines has shown that the nature of the 8-position substituent is crucial for tuning selectivity. For instance, bulky and lipophilic groups at the C8 position often enhance affinity for A1 and A2A receptors.

Table 1: Comparison of Adenosine Receptor Affinities for 8-Substituted Xanthine Analogues This table presents data for illustrative compounds to highlight the effect of 8-position substitutions. Data for Caffeine, 8-(2-(diethylamino)ethoxy)- is not available.

| Compound | 8-Position Substituent | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) |

|---|---|---|---|

| Caffeine | -H | 12,000 | 4,000 |

| XAC (Xanthine Amine Congener) | -4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl | 0.8 | 2.0 |

| CPX (DPCPX) | -Cyclopentyl | 0.5 | 1,500 |

The alkyl groups on the nitrogen atoms of the xanthine ring (N1, N3, and N7) significantly modulate the molecule's interaction with adenosine receptors. biointerfaceresearch.com In the specific case of Caffeine, 8-(2-(diethylamino)ethoxy)-, these positions are occupied by methyl groups (N1, N3, and N7).

N1-Substitution : Substitution at the N1 position is generally considered important for high affinity at adenosine receptors. semanticscholar.org Increasing the alkyl chain length from methyl to propyl at the N1 and N3 positions often leads to a substantial increase in affinity, particularly for the A1 receptor. nih.gov For example, converting 1,3-dimethylxanthine (theophylline) derivatives to 1,3-dipropylxanthine (B15781) derivatives can increase A1 affinity by over 20-fold. nih.gov

N7-Substitution : The N7 position is more sensitive to substitution. While small hydrophobic groups like a methyl group (as in caffeine) are tolerated, larger alkyl groups at the N7 position often lead to a decrease in adenosine receptor affinity. biointerfaceresearch.comnih.gov However, the presence of a methyl group at N7 can increase selectivity for A2 versus A1 receptors compared to analogues with a hydrogen at N7. nih.gov

The combination of the N1, N3, and N7 methyl groups in Caffeine, 8-(2-(diethylamino)ethoxy)- provides a specific scaffold upon which the 8-position side chain exerts its primary influence on affinity and selectivity. Changing these methyl groups to larger alkyl groups, such as propyls, would be expected to significantly increase affinity, especially at the A1 receptor, based on established SAR principles. nih.gov

Table 2: Influence of N-Alkyl Substitutions on A1 Adenosine Receptor Affinity for 8-Phenylxanthines This table illustrates general SAR principles using 8-phenylxanthine (B3062520) as a core structure.

| N1-Substituent | N3-Substituent | 8-Substituent | Relative A1 Affinity |

|---|---|---|---|

| -CH3 | -CH3 | -Phenyl | Base |

| -CH2CH2CH3 | -CH3 | -Phenyl | Increased |

| -CH2CH2CH3 | -CH2CH2CH3 | -Phenyl | Significantly Increased |

Comparative Analysis of Different 8-Substituents on Biological Activity

The substitution at the 8-position of the caffeine molecule is a key area of medicinal chemistry research, as it significantly influences the compound's biological activity. While specific comparative data for "Caffeine, 8-(2-(diethylamino)ethoxy)-" is limited in publicly available scientific literature, a broader analysis of various 8-substituents reveals important structure-activity relationships, particularly concerning monoamine oxidase (MAO) inhibition, topoisomerase II inhibition, and antibacterial effects. Research into 8-(2-(diethylamino)ethoxy)-caffeine and similar compounds is ongoing to explore their pharmacological effects as potential therapeutic agents. ontosight.ai

Monoamine Oxidase (MAO) Inhibition

A significant body of research has focused on the potential of 8-alkoxycaffeine derivatives as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of neurotransmitters.

Studies have shown that a series of 8-benzyloxycaffeines are potent and reversible inhibitors of both human MAO-A and MAO-B. nih.gov Further investigations into 8-phenoxymethylcaffeine derivatives revealed them to be potent and reversible inhibitors of MAO-B, with IC50 values ranging from 0.148 to 5.78 μM. nih.gov In contrast, these compounds showed weak affinity for MAO-A. nih.gov

One study explored 8-(2-phenoxyethoxy)caffeine analogues and found them to be selective and reversible MAO-B inhibitors. nih.gov The most potent compound in this series, 8-{2-[4-(trifluoromethyl)phenoxy]ethoxy}caffeine, exhibited an IC50 value of 0.061 μM. nih.gov Another related compound, 8-(2-phenoxyethoxy)caffeine, was also identified as a particularly potent inhibitor of MAO-B with an IC50 value of 0.383 µM. nih.govnih.gov

The nature of the substituent at the 8-position plays a critical role in the inhibitory activity and selectivity. For instance, 8-[(phenylsulfanyl)methyl]caffeine derivatives were found to be weak inhibitors of MAO-B, with IC50 values ranging from 4.05 to 124 μM, and showed low affinity for MAO-A. nih.gov

| Compound | MAO-B IC50 (μM) | MAO-A Affinity |

|---|---|---|

| 8-Phenoxymethylcaffeine derivatives | 0.148 - 5.78 | Weak |

| 8-[(Phenylsulfanyl)methyl]caffeine derivatives | 4.05 - 124 | Low |

| 8-(2-Phenoxyethoxy)caffeine | 0.383 | Selective for MAO-B |

| 8-{2-[4-(Trifluoromethyl)phenoxy]ethoxy}caffeine | 0.061 | Selective for MAO-B |

Topoisomerase II Inhibition

Research has indicated that 8-substituted alkoxycaffeine derivatives possess inhibitory activity against topoisomerase II, an enzyme essential for DNA replication and transcription. researchgate.net Specifically, 8-methoxycaffeine (B1198898) has been shown to induce DNA double-strand breaks, a characteristic of topoisomerase II inhibitors. nih.gov At concentrations between 10 and 50 microM, 8-methoxycaffeine was approximately 75% as active as the known topoisomerase II inhibitors etoposide (B1684455) and ellipticine (B1684216) in inducing these breaks. nih.gov However, unlike these cytotoxic drugs, 8-methoxycaffeine did not exhibit cytotoxicity. nih.gov

Further studies on purified L1210 topoisomerase II revealed that 8-methoxycaffeine, caffeine, and 8-chlorocaffeine (B118225) did not stimulate the formation of a cleavable complex, suggesting that their mechanism of inducing DNA breaks might differ from typical topoisomerase II poisons or that they may act on a different form of the enzyme within the cellular environment.

In a series of synthesized 8-(substituted)aryloxycaffeine compounds, the inhibitory activity against topoisomerase II was evaluated. nih.gov It was observed that substitutions on the phenyl or pyridyl ring did not significantly affect the inhibitory activity, with most compounds showing similar results. nih.gov However, the presence of a quinolin moiety as the substituent did increase the inhibitory activity, suggesting that the main caffeine skeleton plays a crucial role, with larger aromatic systems potentially enhancing the interaction with the enzyme. nih.gov

Antibacterial Activity

Some 8-substituted alkoxycaffeine derivatives have demonstrated in vitro antibacterial activity. researchgate.net In a study of 8-(substituted)aryloxycaffeine derivatives, 8-(5-chloropyridin-3-yloxy)caffeine showed strong inhibitory activity against the Gram-negative bacterium Salmonella enteritidis, with a Minimum Inhibitory Concentration (MIC) of 15.6 μg/mL. nih.gov This finding suggests that specific substitutions at the 8-position can confer antibacterial properties to the caffeine molecule.

Analytical Methodologies for Research Quantification and Detection of Caffeine, 8 2 Diethylamino Ethoxy

High-Performance Liquid Chromatography (HPLC) Development for Research Samples

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like xanthine (B1682287) derivatives. core.ac.uk Its versatility allows for the separation, identification, and quantification of Caffeine (B1668208), 8-(2-(diethylamino)ethoxy)- in various matrices.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the separation of xanthines due to its efficiency and applicability to a wide range of polar and non-polar compounds. lcms.czajpaonline.com The development of a robust RP-HPLC method is crucial for determining the purity of synthesized Caffeine, 8-(2-(diethylamino)ethoxy)- and for its quantitative analysis in research samples.

A typical starting point for method development involves a C18 stationary phase, which is known to provide good separation for xanthine derivatives. lcms.czcellulosechemtechnol.ro The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). ajpaonline.comresearchgate.net The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. The inherent hydrophobicity of the C18 column allows for the retention and subsequent separation of compounds based on their polarity. obrnutafaza.hr

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of Caffeine, 8-(2-(diethylamino)ethoxy)-. ajpaonline.com The peak area of the analyte is then plotted against its concentration to establish a linear relationship, which is subsequently used to determine the concentration of the compound in unknown samples. The method's linearity, accuracy, precision, and specificity are validated according to established guidelines to ensure reliable and reproducible results. ajpaonline.comnih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Xanthine Derivative Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilyl), 5 µm particle size, 250 mm x 4.6 mm | Provides good retention and separation for xanthine derivatives. cellulosechemtechnol.ro |

| Mobile Phase | Isocratic elution with Methanol:Water (60:40, v/v) | A simple and effective mobile phase for the elution of caffeine and related compounds. ajpaonline.comresearchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and resolution. ajpaonline.com |

| Detection Wavelength | 272 nm | Corresponds to the maximum absorbance of the caffeine chromophore, ensuring high sensitivity. ajpaonline.comresearchgate.net |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. core.ac.uk |

| Column Temperature | 40 °C | Maintaining a constant temperature ensures reproducible retention times. core.ac.uk |

Achieving optimal resolution between Caffeine, 8-(2-(diethylamino)ethoxy)- and any potential impurities or other components in a sample is a critical aspect of method development. rjptonline.org This is accomplished through the systematic optimization of both the mobile and stationary phases.

Mobile Phase Optimization: The composition of the mobile phase, including the type and proportion of the organic modifier (e.g., acetonitrile or methanol) and the pH of the aqueous component, significantly influences the retention and selectivity of the separation. rjptonline.org For ionizable compounds like Caffeine, 8-(2-(diethylamino)ethoxy)-, adjusting the pH of the mobile phase can alter the analyte's charge state and, consequently, its retention on the reversed-phase column. researchgate.net A buffer, such as phosphate (B84403) or acetate (B1210297), is often incorporated into the aqueous phase to maintain a constant pH and improve peak shape. nih.gov Gradient elution, where the composition of the mobile phase is changed during the analytical run, can be employed to improve the separation of complex mixtures with components of varying polarities. cellulosechemtechnol.ro

Stationary Phase Optimization: While C18 is a common choice, other stationary phases such as C8, phenyl, or cyano can offer different selectivities for xanthine derivatives. lcms.cz The selection of the stationary phase depends on the specific chemical properties of the analyte and any closely related impurities. Furthermore, column parameters like particle size and length play a crucial role. Shorter columns with smaller particle sizes can lead to faster separations without compromising resolution. lcms.cz

Table 2: Factors in HPLC Optimization for Resolution of Xanthine Derivatives

| Parameter | Variable | Effect on Resolution |

|---|---|---|

| Mobile Phase | Organic Modifier Ratio | Affects retention time and selectivity. Higher organic content generally leads to shorter retention times. |

| pH | Crucial for ionizable compounds; can significantly alter retention and peak shape. researchgate.net | |

| Stationary Phase | Chemistry (e.g., C18, C8, Phenyl) | Provides different selectivities based on the nature of the analyte. lcms.cz |

| Particle Size | Smaller particles lead to higher efficiency and better resolution. lcms.cz | |

| Column Length | Longer columns provide more theoretical plates and better resolution but increase analysis time. lcms.cz |

To enhance the confidence in the identification and quantification of Caffeine, 8-(2-(diethylamino)ethoxy)-, HPLC is often coupled with advanced detection techniques like Diode Array Detection (DAD) and Mass Spectrometry (MS).

Diode Array Detection (DAD): A DAD detector acquires absorbance data over a range of wavelengths simultaneously. ctlatesting.com This provides a three-dimensional plot of absorbance versus time and wavelength, which can be used to assess peak purity and to identify compounds based on their unique UV-Vis spectra. core.ac.ukcabidigitallibrary.org For xanthine derivatives, the characteristic UV absorbance, typically around 270-275 nm, allows for sensitive and selective detection. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides highly specific and sensitive detection. nih.gov MS detects compounds based on their mass-to-charge ratio (m/z), offering structural information and unambiguous identification. This is particularly valuable for confirming the identity of Caffeine, 8-(2-(diethylamino)ethoxy)- in complex matrices and for identifying unknown metabolites or degradation products.

Gas Chromatography (GC) Applications

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net While caffeine and its derivatives can be analyzed by GC, their polarity and relatively low volatility often necessitate specific strategies. dergipark.org.tr

Due to the presence of polar functional groups, direct analysis of many xanthine derivatives by GC can be challenging, leading to poor peak shape and thermal degradation. researchgate.net Derivatization is a chemical modification process used to convert polar analytes into less polar and more volatile derivatives suitable for GC analysis. researchgate.netgcms.cz

For compounds containing active hydrogens, such as those in amine or hydroxyl groups, silylation is a common and effective derivatization technique. researchgate.netphenomenex.blog Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process increases the volatility and thermal stability of the analyte, improving its chromatographic behavior. gcms.cznih.gov

The combination of Gas Chromatography and Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. berkeley.eduhakon-art.com It is particularly useful for trace analysis and the identification of unknown compounds. dergipark.org.tr

In the context of Caffeine, 8-(2-(diethylamino)ethoxy)-, GC-MS could be employed for the sensitive detection of the derivatized parent compound in various research samples. Furthermore, if this compound undergoes metabolic transformation to produce volatile metabolites, GC-MS would be an ideal tool for their separation, identification, and quantification. nih.govchromatographydirect.com The mass spectrometer provides detailed structural information from the fragmentation patterns of the analytes, allowing for confident identification even at very low concentrations. berkeley.edu The use of an internal standard is a common practice in quantitative GC-MS to improve the accuracy and precision of the measurements. berkeley.edu

Advanced Separation Techniques

Advanced separation techniques are crucial for resolving complex mixtures and accurately quantifying target analytes. Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer significant advantages in terms of speed, efficiency, and resolution for the analysis of xanthine derivatives.

Supercritical Fluid Chromatography (SFC) for Chiral or Complex Mixture Separation

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. shimadzu.com This technique is particularly advantageous for the separation of complex mixtures and chiral compounds due to its high efficiency and the environmentally friendly nature of the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher throughput compared to traditional high-performance liquid chromatography (HPLC). shimadzu.com

The separation of xanthine derivatives like caffeine and theophylline (B1681296) has been successfully demonstrated using SFC. researchgate.net The optimization of SFC methods involves careful selection of stationary phases, modifiers, and operating conditions such as pressure and temperature to achieve the desired selectivity and resolution. researchgate.net For instance, the use of polar modifiers like methanol or ethanol (B145695) in the carbon dioxide mobile phase is common for eluting polar compounds like xanthines from the stationary phase. researchgate.net

Key Research Findings for Xanthine Derivative Separation using SFC:

Stationary Phases: Both bare silica (B1680970) and chemically modified silica, such as 2-ethylpyridine, have been employed as stationary phases for the separation of xanthine alkaloids. researchgate.net The choice of stationary phase can significantly influence the selectivity of the separation.

Mobile Phase Composition: The composition of the mobile phase, particularly the type and concentration of the modifier, plays a critical role in the retention and elution of analytes. nih.gov For example, a mobile phase of CO2 modified with methanol or ethanol has been used effectively. researchgate.net

Operational Parameters: Parameters such as back pressure and temperature affect the density and solvating power of the supercritical fluid, thereby influencing the chromatographic separation. researchgate.net

Table 1: Illustrative SFC Operational Parameters for Xanthine Alkaloid Separation This data is based on studies of related xanthine compounds and serves as a representative example.

| Parameter | Value | Reference |

| Stationary Phase | Bare Silica or 2-Ethylpyridine Silica | researchgate.net |

| Mobile Phase | CO2 with Methanol or Ethanol modifier | researchgate.net |

| Back Pressure | 10 - 23 MPa | researchgate.net |

| Temperature | 30 - 65 °C | researchgate.net |

Capillary Electrophoresis (CE) for High-Resolution Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field. nih.gov It is known for its high efficiency, short analysis times, and minimal sample and solvent consumption. researchgate.net CE has been successfully applied to the analysis of various xanthine derivatives in biological fluids and pharmaceutical formulations. nih.govoup.com

The development of a CE method involves the optimization of several parameters, including the background electrolyte (BGE) composition, pH, applied voltage, and injection parameters. oup.com For the analysis of xanthines, a simple borate (B1201080) buffer is often effective as the BGE. oup.com

Key Research Findings for Xanthine Analysis using CE:

High Resolution: CE methods have demonstrated high resolving power, allowing for the separation of closely related xanthine derivatives within a short analysis time. oup.com

Method Validation: Validated CE methods for xanthines have shown excellent linearity, precision, and accuracy, making them suitable for quantitative analysis. oup.com

Sample Matrix: CE has been shown to be effective for the analysis of xanthines in complex matrices such as serum and urine, often requiring minimal sample preparation like deproteinization with acetonitrile. nih.gov

Table 2: Example of Optimized CE Conditions for Xanthine Derivative Analysis This data is based on a study of caffeine and theophylline and is presented as a representative example.

| Parameter | Condition | Reference |

| Capillary | Fused Silica | oup.com |

| Background Electrolyte | 20 mM Borate Buffer (pH 9.0) | oup.com |

| Applied Voltage | 25 kV | oup.com |

| Detection | UV Absorbance at 280 nm | oup.com |

| Injection | Hydrodynamic (1 psi for 8 s) | oup.com |

Sample Preparation Techniques for Complex Research Matrices

Effective sample preparation is a critical step in the analytical workflow, especially when dealing with complex matrices. The goal is to isolate and preconcentrate the analyte of interest while removing interfering substances. Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Microwave-Assisted Extraction (MAE) are widely used techniques for the sample preparation of xanthine derivatives.

Solid-Phase Extraction (SPE) for Isolation and Preconcentration

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the isolation and preconcentration of analytes from complex matrices. mnstate.edu The technique relies on the partitioning of the analyte between a solid sorbent and a liquid sample. mnstate.edu For xanthine derivatives, reversed-phase sorbents like C18 are commonly used. jacsdirectory.com

The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. mnstate.edu The choice of sorbent and elution solvent is critical for achieving high recovery and purity of the analyte. jacsdirectory.comnih.gov

Key Research Findings for SPE of Xanthine Derivatives:

Sorbent Selection: C18 and hydrophilic-lipophilic balance (HLB) sorbents have been shown to be effective for the extraction of caffeine and other pharmaceuticals from aqueous samples. jacsdirectory.comresearchgate.net

Elution Solvents: A variety of organic solvents, including ethyl acetate and methanol, have been successfully used to elute xanthines from SPE cartridges. jacsdirectory.comnih.gov

Method Automation: SPE can be automated and coupled online with analytical instruments like HPLC, which can improve throughput and reduce manual labor. researchgate.net

Table 3: Typical SPE Parameters for the Extraction of Xanthines from Aqueous Samples

| Parameter | Description | Reference |

| Sorbent Type | C18 or Hydrophilic-Lipophilic Balance (HLB) | jacsdirectory.comresearchgate.net |

| Conditioning Solvent | Methanol followed by water | researchgate.net |

| Sample Loading | Aqueous sample, pH may be adjusted | jacsdirectory.com |

| Washing Solvent | Water or a weak organic solvent mixture | nih.gov |

| Elution Solvent | Ethyl acetate, Methanol, or Acetonitrile mixtures | jacsdirectory.comnih.gov |

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte in two immiscible liquid phases, typically an aqueous and an organic phase. chromatographyonline.com The efficiency of LLE depends on the partition coefficient of the analyte between the two phases, which can be influenced by factors such as pH and the choice of organic solvent. chromatographyonline.com

For ionizable compounds like many xanthine derivatives, adjusting the pH of the aqueous phase can significantly improve extraction efficiency by converting the analyte to its neutral, more organic-soluble form. chromatographyonline.com The choice of the organic extraction solvent is also crucial and is guided by the polarity of the target analyte. chromatographyonline.com

Key Optimization Strategies for LLE of Xanthine Derivatives:

pH Adjustment: For basic xanthine derivatives, adjusting the pH of the aqueous sample to be two pH units above the pKa of the analyte will promote its neutral form and enhance its partitioning into the organic phase. chromatographyonline.com

Solvent Selection: The choice of organic solvent should match the polarity of the analyte. A range of solvents from non-polar (e.g., hexane) to polar (e.g., ethyl acetate) can be considered. chromatographyonline.com

Back Extraction: For further purification, a back-extraction step can be employed. After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh aqueous phase at a pH where it is ionized, leaving neutral impurities behind in the organic phase. chromatographyonline.com

Microwave-Assisted Extraction (MAE) for Efficiency

Microwave-Assisted Extraction (MAE) is a modern extraction technique that utilizes microwave energy to heat the sample and solvent, thereby accelerating the extraction process. nih.gov MAE offers several advantages over conventional extraction methods, including shorter extraction times, reduced solvent consumption, and often higher extraction yields. mdpi.com

The efficiency of MAE is influenced by several factors, including the nature of the solvent, the microwave power, the extraction time, and the temperature. nih.gov The choice of a solvent with a high dielectric constant is generally preferred as it absorbs microwave energy more efficiently. nih.gov

Key Parameters for MAE of Bioactive Compounds from Complex Matrices:

Solvent Properties: The dielectric properties of the solvent are important for efficient heating. Solvents like ethanol and methanol are often used. mdpi.com

Microwave Power and Time: These parameters need to be optimized to ensure efficient extraction without causing thermal degradation of the analyte. mdpi.com

Temperature Control: Monitoring and controlling the temperature during extraction is crucial to prevent the decomposition of thermolabile compounds. nih.gov

Table 4: Factors Influencing Microwave-Assisted Extraction Efficiency

| Parameter | Influence on Extraction | Reference |

| Solvent Properties | Affects the efficiency of microwave heating. | nih.gov |

| Solvent Volume | Can enhance the solubility and diffusion of analytes. | nih.gov |

| Microwave Power | Directly impacts the heating rate and extraction efficiency. | mdpi.com |

| Extraction Time | Needs to be sufficient for complete extraction but short enough to prevent degradation. | mdpi.com |

| Temperature | A critical parameter that can affect both extraction yield and analyte stability. | nih.gov |

Degradation Pathways and Stability of Caffeine, 8 2 Diethylamino Ethoxy in Research Environments

Chemical Degradation Studies (e.g., Hydrolysis, Oxidation, Photodegradation)

Chemical degradation studies are essential for determining the compound's shelf-life and compatibility with various experimental conditions. The primary routes of non-enzymatic breakdown include hydrolysis, oxidation, and photodegradation.

The stability of "Caffeine, 8-(2-(diethylamino)ethoxy)-" is significantly influenced by pH. The free base form of the compound is known to be unstable in aqueous solutions. These solutions exhibit a basic pH, typically in the range of 9-10. justia.com Under these conditions, particularly with heating, the ether linkage is susceptible to hydrolysis. This reaction cleaves the bond at the C-8 position, leading to the formation of 8-hydroxy-caffeine. justia.com The hydrochlorides of these basic caffeine-8-ethers are also known to have poor stability and are hygroscopic. justia.com

Table 1: pH-Dependent Hydrolysis of Caffeine (B1668208), 8-(2-(diethylamino)ethoxy)-

| Condition | Observed Outcome |

|---|---|

| Aqueous Solution (Free Base, pH 9-10) | Susceptible to hydrolysis, particularly upon heating. |

| Acidic Solution (e.g., as Hydrochloride Salt) | Salts are known to be hygroscopic with poor stability. |

| Neutral Solution | Greater stability compared to basic conditions, but potential for slow hydrolysis over time. |

The response of "Caffeine, 8-(2-(diethylamino)ethoxy)-" to oxidative stress is a critical factor in its stability. While caffeine itself can exhibit antioxidant properties, the introduction of the side chain at the C-8 position alters its reactivity. nih.gov The primary oxidative degradation pathway for the parent caffeine molecule often involves the C-8 position, leading to the formation of uric acid derivatives. researchgate.net

However, in "Caffeine, 8-(2-(diethylamino)ethoxy)-", the C-8 position is protected by the ether linkage. Therefore, oxidative degradation is more likely to be initiated at other sites. The tertiary amine of the diethylamino group is a potential site for oxidation. Under controlled laboratory conditions with common oxidizing agents (e.g., hydrogen peroxide, Fenton's reagent), degradation would likely proceed via oxidation of the side chain, potentially leading to N-dealkylation or formation of an N-oxide, followed by cleavage of the ether bond.

Thermal Stability: The thermal stability of this derivative is linked to the hydrolysis issue mentioned previously. Heating aqueous solutions of the free base can accelerate the cleavage of the ether bond. justia.com In its solid, anhydrous form, the compound is expected to be more stable, though specific melting and decomposition temperatures are not widely reported in the literature. For comparison, the parent compound, anhydrous caffeine, is thermally stable up to approximately 180°C. researchgate.net

Photostability: The purine (B94841) ring system of caffeine is known to be susceptible to photodegradation under UV irradiation. mdpi.commdpi.com Studies on caffeine have shown that photocatalytic degradation, often using titanium dioxide (TiO2), can effectively break down the molecule. mdpi.comaidic.it The degradation mechanism involves the generation of hydroxyl radicals that attack the caffeine structure. mdpi.com For "Caffeine, 8-(2-(diethylamino)ethoxy)-", the core purine structure remains a likely target for photodegradation. Additionally, the ether linkage and the aliphatic side chain may present further sites for photochemical reactions, potentially leading to cleavage of the side chain as a primary degradation pathway.

Enzymatic and Microbial Transformation Studies (In Vitro/Non-Human)

In vitro studies using microbial enzymes provide insight into the potential metabolic fate of "Caffeine, 8-(2-(diethylamino)ethoxy)-" in biological systems. The metabolism of caffeine by microorganisms is well-documented and primarily occurs through two pathways: N-demethylation and C-8 oxidation. nih.govnih.govmdpi.com

The most common pathway for bacterial caffeine degradation is N-demethylation. nih.gov This process involves the sequential removal of the three methyl groups from the xanthine (B1682287) core, catalyzed by specific N-demethylase enzymes. nih.govnih.gov Since "Caffeine, 8-(2-(diethylamino)ethoxy)-" retains the same N-1, N-3, and N-7 methyl groups as caffeine, it is a plausible substrate for these enzymes.

Microbial enzymes, such as those found in Pseudomonas putida, have been identified as highly specific N-demethylases. nih.govepa.gov It is hypothesized that these enzymatic systems would be capable of acting on the derivative, leading to the formation of its corresponding theobromine, paraxanthine, and 7-methylxanthine analogues, with the C-8 side chain intact.

Table 2: Key Microbial Enzymes in Caffeine N-Demethylation

| Enzyme/Gene | Function in Caffeine Metabolism |

|---|---|

| NdmA (N1-demethylase) | Catalyzes the removal of the methyl group at the N-1 position. nih.gov |

| NdmB (N3-demethylase) | Catalyzes the removal of the methyl group at the N-3 position. nih.gov |

| NdmC (N7-demethylase) | Catalyzes the removal of the methyl group at the N-7 position. epa.gov |

| NdmD (Reductase) | Transfers electrons from NADH to NdmA and NdmB to enable their catalytic activity. nih.gov |

The second major pathway for caffeine degradation in some bacteria, such as Pseudomonas sp. CBB1, is C-8 oxidation. nih.govresearchgate.net This pathway involves the oxidation of the C-8 position by a caffeine dehydrogenase to form 1,3,7-trimethyluric acid. nih.govnih.govresearchgate.net

For "Caffeine, 8-(2-(diethylamino)ethoxy)-", this C-8 oxidation pathway is blocked due to the presence of the bulky ethoxy substituent. The enzymes responsible for this transformation would not be able to access the C-8 carbon. Therefore, microbial degradation via this route would first require the cleavage of the C-8 ether bond. This initial step would likely be carried out by a different class of enzymes, such as etherases. Following the removal of the side chain to yield an intermediate like 8-hydroxycaffeine (theophylline-8-ol), the resulting molecule could potentially be further metabolized, though this would deviate from the direct C-8 oxidation pathway observed for caffeine.

Table 3: Enzymes of the Caffeine C-8 Oxidation Pathway (Blocked for the Derivative)

| Enzyme/Gene | Function in Caffeine C-8 Oxidation |

|---|---|

| Caffeine Dehydrogenase (Cdh) | Oxidizes caffeine at the C-8 position to form 1,3,7-trimethyluric acid (TMU). nih.gov |

| Trimethyluric Acid Monooxygenase (TmuM) | Catalyzes the conversion of TMU to 1,3,7-trimethyl-5-hydroxyisourate (TM-HIU). nih.govnih.govresearchgate.net |

| TM-HIU Hydrolase (tmuH) | Putatively catalyzes the conversion of TM-HIU to an intermediate. nih.govresearchgate.net |

| TM-OHCU Decarboxylase (tmuD) | Putatively catalyzes the conversion of the intermediate to S-(+)-trimethylallantoin. nih.govresearchgate.net |

Compound Index

Identification and Characterization of Potential Metabolites (Excluding Human Metabolism)

No studies identifying or characterizing the metabolites of "Caffeine, 8-(2-(diethylamino)ethoxy)-" in non-human or in vitro research environments were found.

Emerging Academic Research Directions and Unexplored Avenues

Development of Caffeine (B1668208), 8-(2-(diethylamino)ethoxy)- as a Molecular Probe in Chemical Biology

The development of molecular probes for bioactive molecules is a significant area of chemical biology. Caffeine itself has been the target of such probes, with the creation of supramolecular fluorescent sensors designed for its detection in beverages. nih.gov One approach involves a competitive "indicator-displacement" method to achieve detection by fluorescence. nih.gov Furthermore, selective, BODIPY-based fluorescent chemosensors for caffeine have been developed, which exhibit a substantial enhancement in fluorescence upon binding to caffeine. rndsystems.com

For Caffeine, 8-(2-(diethylamino)ethoxy)-, the diethylaminoethoxy side chain offers a unique handle for development as a molecular probe. This basic nitrogen-containing group could be exploited for its specific binding properties or further functionalized with fluorophores or other reporter groups. An unexplored avenue would be to investigate whether this derivative could act as a probe itself, potentially exhibiting changes in its intrinsic fluorescence or binding properties in the presence of specific biological targets. Research into other C8-substituted caffeine derivatives has focused on their interactions with biomolecules, and similar principles could be applied to design and test the target compound in biosensing applications. nih.govnih.gov

Integration into Advanced Material Science or Supramolecular Chemistry Research

Caffeine's ability to form complexes and cocrystals is a subject of interest in supramolecular chemistry and material science, particularly in the context of pharmaceuticals. rsc.org Its structure allows for various intermolecular interactions that can be exploited to create novel solid-state forms. Furthermore, caffeine has been utilized as a catalyst to create flexible, biocompatible polymer gels suitable for biomedical applications, highlighting its potential role in materials synthesis. nih.govresearchgate.net

The introduction of the 8-(2-(diethylamino)ethoxy)- group could significantly influence the supramolecular assembly of the caffeine scaffold. This side chain could introduce different hydrogen bonding patterns or van der Waals interactions, potentially leading to the formation of novel cocrystals, liquid crystals, or self-assembled nanostructures. An unexplored research direction would be to systematically study the crystallization of Caffeine, 8-(2-(diethylamino)ethoxy)- with various co-formers to generate new materials with unique physicochemical properties. Its potential role as a building block or modifying agent in the synthesis of advanced polymers or gels also remains an open area for investigation.

Green Chemistry Approaches to the Synthesis of Caffeine, 8-(2-(diethylamino)ethoxy)-

Green chemistry principles are increasingly being applied to the synthesis of organic compounds to reduce environmental impact. In the context of caffeine and its derivatives, research has highlighted the use of caffeine itself as a green, non-toxic, and biodegradable catalyst for various organic transformations. nih.gov Moreover, efforts are being made to develop more sustainable synthetic routes for caffeine, such as using greener methylating agents and solvents. nih.govscielo.org.mx

Applying these principles to the synthesis of Caffeine, 8-(2-(diethylamino)ethoxy)- represents a key research avenue. A typical synthesis would likely start from 8-bromocaffeine, a common intermediate. redalyc.org A green chemistry approach would focus on using environmentally benign solvents, minimizing waste, using renewable starting materials where possible, and employing catalytic methods over stoichiometric reagents for the introduction of the (2-(diethylamino)ethoxy) side chain. Investigating mechanochemical synthesis or biocatalytic routes could also represent novel and sustainable methods for producing this and other C8-substituted xanthine (B1682287) derivatives.

Exploration of Novel Non-Biological Research Applications (e.g., Analytical Standards, Catalysis)

Beyond its biological roles, caffeine serves as a widely used analytical standard in various industries, including pharmaceuticals and food and beverage quality control. sigmaaldrich.comlgcstandards.comsigmaaldrich.comschd-shimadzu.com Its well-defined physicochemical properties make it a reliable reference material for chromatographic and spectroscopic techniques. nih.gov Additionally, the electron-donating properties of the nitrogen and oxygen atoms in the caffeine structure allow it to act as a ligand for metal complexes and as a catalyst in organic reactions. nih.govmdpi.com For instance, caffeine has been used to synthesize metal nanoparticles with enhanced catalytic activity. mdpi.com

Caffeine, 8-(2-(diethylamino)ethoxy)- could be developed as a specialized analytical standard, particularly for methods designed to detect and quantify related C8-substituted xanthine derivatives. Its unique molecular weight and retention properties would be valuable for mass spectrometry and chromatography. A significant unexplored avenue is its potential as a catalyst. The presence of additional nitrogen and oxygen atoms in the side chain could enhance its ability to coordinate with metal ions or to act as a basic catalyst in organic synthesis, potentially offering different reactivity or selectivity compared to unmodified caffeine. nih.gov

Potential Non-Biological Research Applications

| Application Area | Rationale for Caffeine, 8-(2-(diethylamino)ethoxy)- | Potential Advantage |

|---|---|---|

| Analytical Standard | Unique molecular structure and mass distinct from caffeine and its primary metabolites. | Serves as a reference compound for the identification and quantification of novel C8-substituted xanthine derivatives in complex mixtures. |

| Organocatalysis | The basic nitrogen in the diethylamino group can function as a catalytic site. | May offer improved solubility in organic solvents and unique steric/electronic effects compared to caffeine, potentially enhancing catalytic efficiency or selectivity. |

| Ligand in Coordination Chemistry | Multiple nitrogen and oxygen atoms in both the xanthine core and the side chain can act as coordination sites for metal ions. | Could form novel metal complexes with unique catalytic, magnetic, or optical properties. |

Future Prospects in Xanthine Derivative Research Methodologies and Theoretical Advancements

Future research on xanthine derivatives will likely integrate synthetic, analytical, and computational methodologies. The synthesis of diverse libraries of compounds, particularly with substitutions at the C8 position, is a key strategy for exploring new structure-activity relationships. researchgate.net Recent studies on C8-substituted caffeine derivatives have successfully combined synthesis with in silico methods to predict pharmacokinetic profiles and biological activities. nih.govnih.gov

For Caffeine, 8-(2-(diethylamino)ethoxy)-, future research should involve a combination of these advanced methodologies. Theoretical studies, such as Density Functional Theory (DFT), could predict its electronic properties, reactivity, and potential for intermolecular interactions, guiding its application in materials science or catalysis. Combining these computational predictions with empirical studies would accelerate the discovery of its unique properties. Furthermore, developing standardized synthetic protocols and robust analytical methods for characterizing such derivatives will be crucial for the advancement of the field. biointerfaceresearch.comnih.gov

Comparative Physicochemical Properties of Caffeine and a C8-Substituted Derivative

This table presents calculated properties to illustrate how C8-substitution can alter molecular characteristics. Data for novel derivatives like Caffeine, 8-(2-(diethylamino)ethoxy)- would be determined experimentally or through similar in silico modeling. nih.gov

| Property | Caffeine | 8-(substituted) Caffeine Analogue (Example) | Predicted Trend for Caffeine, 8-(2-(diethylamino)ethoxy)- |

|---|---|---|---|

| Molecular Weight (g/mol) | 194.19 | > 250 | Increased (~293.35) |

| LogP (Lipophilicity) | ~ -0.07 | > 1.0 | Increased lipophilicity due to the alkyl and ether groups. |

| Number of H-Bond Acceptors | 6 | > 6 | Increased (additional N and O atoms in the side chain). |

| Number of H-Bond Donors | 0 | Variable (often > 0) | 0 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 8-(2-(diethylamino)ethoxy) caffeine, and how can reaction efficiency be validated?